molecular formula C21H26N6O2 B1680408 Quisinostat CAS No. 875320-29-9

Quisinostat

カタログ番号 B1680408
CAS番号: 875320-29-9
分子量: 394.5 g/mol
InChIキー: PAWIYAYFNXQGAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quisinostat is an experimental drug candidate for the treatment of cancer . It is a “second generation” histone deacetylase inhibitor with antineoplastic activity . It is highly potent against class I and II HDACs .


Synthesis Analysis

Quisinostat has been synthesized using medicinal chemistry methods . A total of 38 novel hydroxamic acid derivatives were designed and synthesized, and their in vitro antimalarial activities were systematically investigated .


Molecular Structure Analysis

Quisinostat belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Chemical Reactions Analysis

Quisinostat has been shown to up-acetylate histones H3 and H4 and non-histone protein α-tubulin . It also increases reactive oxygen species (ROS) production and destroys mitochondrial membrane potential (ΔΨm), inducing mitochondria-mediated cell apoptosis .


Physical And Chemical Properties Analysis

Quisinostat has a molecular formula of C21H26N6O2 and a molar mass of 394.479 g·mol −1 . It is orally bioavailable .

科学的研究の応用

Antitumor Activity

Quisinostat, a second-generation pyrimidyl-hydroxamic acid histone deacetylase (HDAC) inhibitor, demonstrates high cellular potency towards Class I and II HDACs. It has shown promise in treating various cancers due to its prolonged pharmacodynamic effects in vivo and improved single-agent antitumoral efficacy. For instance, in pediatric preclinical testing, quisinostat exhibited significant effectiveness against tumor cells (Carol et al., 2014). Additionally, quisinostat has been found to induce apoptosis, pyroptosis, and ferroptosis in tongue squamous cell carcinoma cells, both in vitro and in vivo (Wang et al., 2020).

Antimalarial Potential

Recent studies have identified quisinostat as a potential antimalarial agent. Novel spirocyclic hydroxamic acid derivatives based on quisinostat's structure have shown efficacy against multiresistant malaria parasites, including artemisinin-resistant strains. These derivatives, including compound 11, demonstrated the ability to kill both liver and erythrocytic parasites and showed potential in preventing and curing malaria (Li et al., 2021).

Enhancing Developmental Competence in Cloning

In the field of reproductive biology, quisinostat has been found to improve the developmental competence of porcine somatic cell nuclear transfer embryos. It positively affects the acetylation of histone H3 lysine 9 and the expression of key developmental genes, suggesting a role in facilitating nuclear reprogramming (Jin et al., 2017).

Application in Glioblastoma Treatment

Quisinostat has shown effectiveness in patient-derived xenograft models of glioblastoma, indicating its potential as a therapeutic agent for this aggressive brain cancer. Its ability to inhibit tumor growth and its pharmacokinetic properties highlight its promise in treating glioblastoma (Lo Cascio et al., 2021).

Use in Cutaneous T-Cell Lymphoma

A phase 2 multicenter trial of oral quisinostat in patients with previously treated Stage IB-IVA cutaneous T-cell lymphoma indicated its efficacy and safety, demonstrating its potential as a treatment option for this disease (Child et al., 2012)

Safety And Hazards

Quisinostat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Quisinostat has shown promise in preclinical studies for the treatment of various cancers . It has been found to be a well-tolerated and brain-penetrant molecule that significantly extends survival when administered in combination with radiation in preclinical models of glioblastoma . Further investigation is required to elucidate the molecular consequences of Quisinostat treatment and its synergistic relationship with radiation-induced DNA damage in glioblastoma stem cells .

特性

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIYAYFNXQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236376
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quisinostat

CAS RN

875320-29-9
Record name Quisinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quisinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quisinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUISINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quisinostat
Reactant of Route 2
Quisinostat
Reactant of Route 3
Reactant of Route 3
Quisinostat
Reactant of Route 4
Reactant of Route 4
Quisinostat
Reactant of Route 5
Quisinostat
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Quisinostat

Citations

For This Compound
1,250
Citations
H Carol, R Gorlick, EA Kolb, CL Morton… - Pediatric blood & …, 2014 - Wiley Online Library
… Quisinostat was selected for clinical development as it showed … Quisinostat was selected for systematic testing by the PPTP … This report describes testing of quisinostat as a single agent …
Number of citations: 43 onlinelibrary.wiley.com
B Venugopal, R Baird, RS Kristeleit, R Plummer… - Clinical Cancer …, 2013 - AACR
… -in-human phase I study, quisinostat was administered orally, … curve (AUC) of quisinostat increased proportionally with dose. … Conclusions: The adverse event profile of quisinostat was …
Number of citations: 120 aacrjournals.org
R Li, D Ling, T Tang, Z Huang, M Wang… - Journal of Medicinal …, 2021 - ACS Publications
Previously, we identified the clinical anticancer drug candidate quisinostat as a novel and potent antimalarial lead compound. To further enhance the antimalarial effect and improve …
Number of citations: 20 pubs.acs.org
L Zhang, L Zhang, H You, S Sun, Z Liao, G Zhao… - European Journal of …, 2021 - Elsevier
Periprosthetic osteolysis (PPO) and subsequent aseptic loosening are major long-term complications after total joint arthroplasty and have become the first causes for further revision …
Number of citations: 3 www.sciencedirect.com
L Jin, Q Guo, HY Zhu, XX Xing… - Molecular …, 2017 - Wiley Online Library
… quisinostat at various concentrations (0.1, 10, and 100 nM) on the development of pig SCNT embryos. Quisinostat … significantly improved in the 10 nM quisinostat-treated group (Figure 1…
Number of citations: 25 onlinelibrary.wiley.com
B He, L Dai, X Zhang, D Chen, J Wu… - … journal of biological …, 2018 - ncbi.nlm.nih.gov
… In our study, we evaluated effect of quisinostat alone and in combination with sorafenib in … antitumor effect of quisinostat in vivo. Here, we found that quisinostat impeded cell proliferation…
Number of citations: 32 www.ncbi.nlm.nih.gov
X Wang, K Liu, H Gong, D Li, W Chu, D Zhao… - Toxicology and Applied …, 2021 - Elsevier
… Quisinostat is a histone deacetylase inhibitor with antitumor activity. The aim of this study was to evaluate the effects of quisinostat … The results showed that quisinostat can significantly …
Number of citations: 30 www.sciencedirect.com
R Li, D Ling, T Tang, Z Huang, M Wang, F Mao… - Chinese Chemical …, 2021 - Elsevier
… and synthesized based on Quisinostat as lead compound, and … could inhibit PfHDAC activity like Quisinostat. In addition, … significantly improved compared with Quisinostat. Overall, 8 …
Number of citations: 9 www.sciencedirect.com
F Li, T Wang, Z Wang, X Chen… - Molecular medicine …, 2017 - spandidos-publications.com
… of quisinostat in hepatocellular carcinoma (HCC) remains to be elucidated. In the present study, it was revealed that quisinostat … Increased cell apoptosis was observed in quisinostat‑…
Number of citations: 12 www.spandidos-publications.com
C Morales Torres, MY Wu, S Hobor… - Nature …, 2020 - nature.com
… Quisinostat’s antitumor effect and suggest that sequential administration of targeted therapy and Quisinostat … We also show that the anti-tumor effect of Quisinostat is primarily mediated …
Number of citations: 24 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。